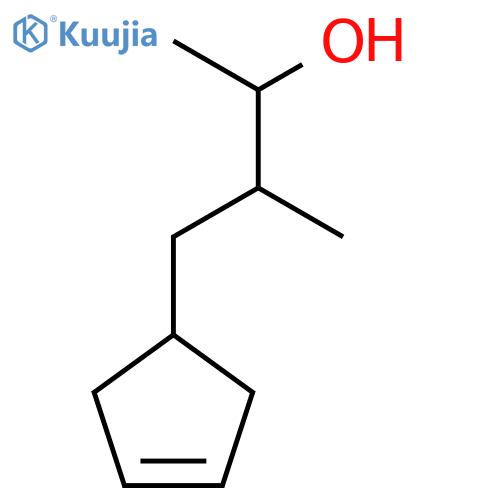Cas no 2105320-37-2 (4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol)

2105320-37-2 structure
商品名:4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
- EN300-1626909
- 2105320-37-2
-
- インチ: 1S/C10H18O/c1-8(9(2)11)7-10-5-3-4-6-10/h3-4,8-11H,5-7H2,1-2H3
- InChIKey: XJPDJGSQAOOMCW-UHFFFAOYSA-N
- ほほえんだ: OC(C)C(C)CC1CC=CC1
計算された属性
- せいみつぶんしりょう: 154.135765193g/mol
- どういたいしつりょう: 154.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1626909-0.25g |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 0.25g |
$893.0 | 2023-06-04 | ||
| Enamine | EN300-1626909-100mg |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 100mg |
$741.0 | 2023-09-22 | ||
| Enamine | EN300-1626909-0.1g |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 0.1g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1626909-0.5g |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 0.5g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1626909-0.05g |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 0.05g |
$816.0 | 2023-06-04 | ||
| Enamine | EN300-1626909-1.0g |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 1g |
$971.0 | 2023-06-04 | ||
| Enamine | EN300-1626909-2.5g |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 2.5g |
$1903.0 | 2023-06-04 | ||
| Enamine | EN300-1626909-1000mg |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 1000mg |
$842.0 | 2023-09-22 | ||
| Enamine | EN300-1626909-2500mg |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 2500mg |
$1650.0 | 2023-09-22 | ||
| Enamine | EN300-1626909-5000mg |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |
2105320-37-2 | 5000mg |
$2443.0 | 2023-09-22 |
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
2105320-37-2 (4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2039-76-1(3-Acetylphenanthrene)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
